Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-N-methyl-, 1,1-dimethylethyl ester
Description
This compound is a structurally complex carbamic acid ester featuring a trans-4-substituted cyclohexyl core with multiple pharmacologically relevant groups:
- A tert-butyl (1,1-dimethylethyl) ester, enhancing metabolic stability and lipophilicity compared to smaller esters like methyl or ethyl .
The tert-butyl ester is a common protective group in medicinal chemistry, often used to improve bioavailability and reduce toxicity .
Properties
Molecular Formula |
C33H36ClN3O3S |
|---|---|
Molecular Weight |
590.2 g/mol |
IUPAC Name |
tert-butyl N-[4-[(3-chloro-1-benzothiophene-2-carbonyl)-[(3-pyridin-4-ylphenyl)methyl]amino]cyclohexyl]-N-methylcarbamate |
InChI |
InChI=1S/C33H36ClN3O3S/c1-33(2,3)40-32(39)36(4)25-12-14-26(15-13-25)37(31(38)30-29(34)27-10-5-6-11-28(27)41-30)21-22-8-7-9-24(20-22)23-16-18-35-19-17-23/h5-11,16-20,25-26H,12-15,21H2,1-4H3 |
InChI Key |
GRRGDCGKEBHNRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-N-methyl-, 1,1-dimethylethyl ester involves multiple steps. One common method includes the reaction of trans-4-aminomethylcyclohexylamine with 3-chlorobenzo[b]thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 3-(4-pyridinyl)benzyl chloride to yield the final product. The reaction conditions typically involve the use of organic solvents like dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-N-methyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Scientific Research Applications
Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-N-methyl-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-N-methyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Differences :
- SAG1.5 is a carboxamide, while the target is a carbamate ester.
- Fluorine substituents in SAG1.5 may enhance membrane permeability and target affinity .
Biological Relevance :
SAG1.5 is a Hedgehog (Hh) pathway inhibitor used in pancreatic cancer research . The target compound’s carbamate group could modulate its pharmacokinetic profile, offering improved CNS penetration or reduced off-target effects compared to SAG1.4.
Carbamic Acid Esters with tert-Butyl Groups
CAS 2222114-19-2 (C₁₈H₂₃ClN₂O₃, MW 350.84 )
- Structure: Trans-4-(3-chloro-4-cyanophenoxy)cyclohexyl carbamate with a tert-butyl ester.
- Comparison: Replaces the benzo[b]thienyl and pyridinylphenyl groups with a chloro-cyanophenoxy moiety.
CAS 917342-28-0 (Parchem Chemicals )
- Structure : Features a methylsulfonyloxyethyl substituent on the trans-cyclohexyl ring.
- Comparison :
- The sulfonyl group enhances hydrophilicity, likely improving aqueous solubility compared to the target compound.
- May target different enzymatic pathways (e.g., kinase inhibition) due to sulfonate reactivity.
Anticancer Carbamate Derivatives
Methyl isopropylcarbamate and Carbamic acid, butylmethyl-, methyl ester (identified in paliasa leaf extracts ) are simpler carbamates with demonstrated anticancer activity.
Key Differences :
- The target compound’s aromatic and heterocyclic substituents enable multitarget interactions (e.g., kinase inhibition, receptor antagonism), whereas simpler carbamates may act via nonspecific cytotoxicity .
- The tert-butyl ester in the target compound likely reduces hepatic clearance compared to methyl esters .
CNS-Active Carbamates
Retigabine (N-(2-amino-4-(4-fluorobenzylamino)-phenyl) carbamic acid ethyl ester) and flupirtine are carbamates used in epilepsy and pain management .
Comparison :
- Retigabine’s fluorobenzylamino group targets neuronal KCNQ potassium channels, while the target compound’s pyridinylphenyl group may favor interactions with cytosolic or nuclear receptors.
- The tert-butyl ester in the target compound could enhance blood-brain barrier penetration compared to Retigabine’s ethyl ester .
Research Implications
- Synthetic Feasibility: The target compound’s synthesis likely involves multi-step coupling reactions, as seen in analogous carbamates (e.g., Sonogashira coupling for pyridinyl groups ).
- Therapeutic Potential: Structural alignment with SAG1.5 suggests utility in Hedgehog-driven cancers, while its tert-butyl ester may improve pharmacokinetics over existing amide-based inhibitors .
- Toxicity Profile : Evidence from simpler carbamates (e.g., lower toxicity than imipramine ) supports further in vivo safety studies.
Biological Activity
Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-N-methyl-, 1,1-dimethylethyl ester is a complex organic compound characterized by its intricate structure and potential biological activities. With a molecular formula of C32H34ClN3O3S and a molecular weight of 576.1 g/mol, this compound belongs to the class of carbamates, which are known for their diverse biological applications.
Chemical Structure and Properties
The compound features several unique structural components:
- Cyclohexyl Group : Contributes to the compound's steric properties.
- Chlorobenzo[b]thien Moiety : Imparts specific electronic characteristics that may enhance biological activity.
- Pyridinyl Phenyl Group : Increases solubility and potentially interacts with various biological targets.
The following table summarizes key properties of the compound:
| Property | Value |
|---|---|
| Molecular Formula | C32H34ClN3O3S |
| Molecular Weight | 576.1 g/mol |
| IUPAC Name | tert-butyl N-[4-[(3-chloro-1-benzothiophene-2-carbonyl)-[(3-pyridin-4-ylphenyl)methyl]amino]cyclohexyl]carbamate |
| Purity | ≥ 95% |
The biological activity of carbamic acid derivatives often involves interactions with various biological targets, including enzymes and receptors. The specific interactions of this compound have not been extensively documented; however, its structural analogs have shown promising results in pharmacological studies.
Potential Biological Activities :
- Analgesic Properties : Similar compounds have been evaluated for pain relief mechanisms, suggesting that this compound may exhibit analgesic effects through modulation of neurotransmitter systems.
- Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation.
Case Studies and Research Findings
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions involving nucleophilic substitutions and hydrolysis. Detailed synthetic routes are essential for producing this compound in a laboratory setting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
